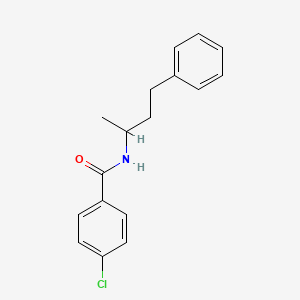
4-chloro-N-(1-methyl-3-phenylpropyl)benzamide
Descripción general
Descripción
4-chloro-N-(1-methyl-3-phenylpropyl)benzamide, also known as ML352, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to exhibit potent antitumor activity in preclinical studies and has the potential to be developed into a new cancer therapy. In
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(1-methyl-3-phenylpropyl)benzamide is not fully understood, but it is believed to target the mitochondrial respiratory chain and induce oxidative stress in cancer cells. This compound has been shown to inhibit complex I of the respiratory chain, leading to the accumulation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the activity of heat shock protein 90 (Hsp90), a chaperone protein that is essential for the stability and function of many oncogenic proteins.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent antitumor activity in preclinical studies, but it also has some biochemical and physiological effects that need to be considered. This compound has been shown to induce oxidative stress and apoptosis in cancer cells, but it may also have off-target effects on normal cells. Additionally, this compound has been shown to have poor solubility and bioavailability, which may limit its effectiveness in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-(1-methyl-3-phenylpropyl)benzamide has several advantages for lab experiments, including its potent antitumor activity and its ability to induce cell cycle arrest and apoptosis in cancer cells. However, this compound also has some limitations, including its poor solubility and bioavailability, which may limit its effectiveness in vivo. Additionally, this compound may have off-target effects on normal cells, which need to be considered in experimental design.
Direcciones Futuras
There are several future directions for research on 4-chloro-N-(1-methyl-3-phenylpropyl)benzamide. One area of research is the optimization of the synthesis method to improve yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential targets for cancer therapy. Another area of research is the development of new formulations and delivery methods to improve solubility and bioavailability in vivo. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans and to determine its potential as a new cancer therapy.
Aplicaciones Científicas De Investigación
4-chloro-N-(1-methyl-3-phenylpropyl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. In preclinical studies, this compound has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth.
Propiedades
IUPAC Name |
4-chloro-N-(4-phenylbutan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-13(7-8-14-5-3-2-4-6-14)19-17(20)15-9-11-16(18)12-10-15/h2-6,9-13H,7-8H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCVHYZMIQDGQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-[(3,4-dichlorophenyl)amino]-4-(3,4-dimethoxyphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B3939514.png)
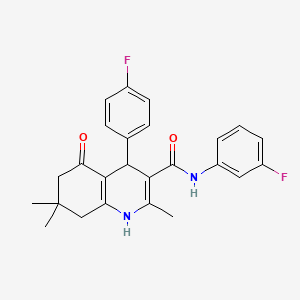
![4-ethoxy-N-(4-fluorophenyl)-6-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3,5-triazin-2-amine](/img/structure/B3939537.png)
![N-(4-{[4-(5-bromo-2-methoxybenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3939541.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclopropyl-N-(2-ethoxybenzyl)acetamide](/img/structure/B3939548.png)
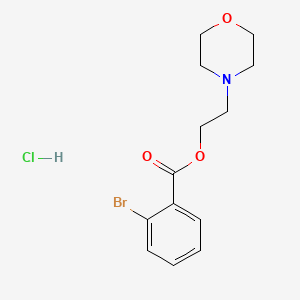

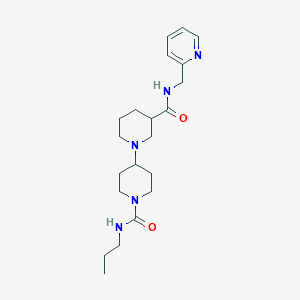
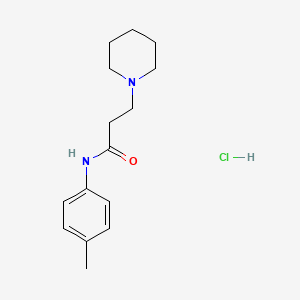
![4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3939598.png)
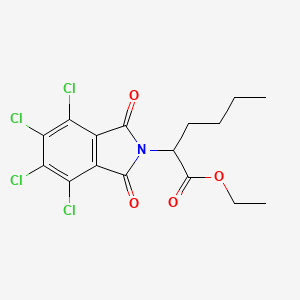
![(1S*,6R*)-9-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3939601.png)
![2,7,7-trimethyl-4-(3-methyl-2-thienyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3939604.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(quinolin-3-ylmethyl)ethanamine](/img/structure/B3939610.png)